molecular formula C22H18Cl2N2O3S B2385390 N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 476326-24-6

N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Cat. No. B2385390
M. Wt: 461.36
InChI Key: PEAYSEPTMFBOCU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.

Scientific Research Applications

Synthesis and Characterization

N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide and related compounds have been extensively studied for their synthesis and characterization, revealing diverse chemical properties and potential applications in material science. For instance, the synthesis and characterization of soluble polymides from related polyimide-forming monomers show that these compounds are highly thermally stable, capable of forming transparent, tough, and flexible films, highlighting their potential in creating advanced materials with specific desired properties (Imai, Maldar, & Kakimoto, 1984).

Antimicrobial and Antifungal Activities

Several studies have focused on the antimicrobial and antifungal activities of compounds structurally related to N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide. These investigations reveal that such compounds can exhibit moderate to excellent activities against a range of bacterial and fungal strains. For example, compounds synthesized and characterized for their antibacterial and antifungal activity have shown significant potential, offering a promising avenue for developing new antimicrobial agents (Patel & Shaikh, 2011; Rajput & Sharma, 2021).

Pharmacological Potential

Research on the pharmacological potential of related compounds, including their binding affinity to peripheral benzodiazepine receptors, suggests significant implications for medical science, particularly in the diagnosis and treatment of various conditions. For instance, the synthesis and evaluation of iodinated analogs for mapping peripheral-type benzodiazepine receptors in the heart indicate these compounds' potential as radiotracers, useful in non-invasive medical imaging techniques such as PET scans (Gildersleeve et al., 1996).

Analgesic Activity

The exploration of analgesic activity in new pyrazoles and triazoles bearing related moieties demonstrates the potential therapeutic uses of these compounds. This research direction highlights the possibility of discovering novel pain management drugs, contributing to the ongoing efforts to expand the pharmacopeia with more effective and safer analgesic options (Saad, Osman, & Moustafa, 2011).

properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3S/c23-19-6-3-7-20(21(19)24)25-22(27)16-8-10-18(11-9-16)30(28,29)26-13-12-15-4-1-2-5-17(15)14-26/h1-11H,12-14H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAYSEPTMFBOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dichlorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

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